molecular formula C13H10N4OS B2703695 N-(pyridin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1206993-47-6

N-(pyridin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No.: B2703695
CAS No.: 1206993-47-6
M. Wt: 270.31
InChI Key: HNMHSYAFGSYZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H10N4OS and its molecular weight is 270.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomeric Preferences and Electron Distribution

N-(Pyridin-2-yl)thiazol-2-amine, a compound closely related to N-(pyridin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, demonstrates dynamic tautomerism and divalent N(I) character through quantum chemical analysis. The presence of competitive isomeric structures, tautomeric preferences, and electron distribution within these molecules have been studied, highlighting their potential for electron donating properties and the significance in molecular design for therapeutic applications (Bhatia, Malkhede, & Bharatam, 2013).

Anti-inflammatory Activity

A series of 1,3,4-thiadiazole derivatives containing pyrazole-3-carboxamides and pyrrole-3-carboxamide moiety have been synthesized and evaluated for their anti-inflammatory activity. These compounds have shown significant inhibition of paw edema, indicating their potential as anti-inflammatory agents (Maddila, Gorle, Sampath, & Lavanya, 2016).

Antimicrobial and Antitumor Activities

Pyridine thiazole derivatives have been synthesized and their zinc(II) complexes prepared, demonstrating enhanced antimicrobial and antitumor activities compared to free ligands. The study suggests the potential for developing bioactive materials with novel properties (Xun-Zhong et al., 2020).

GyrB Inhibitors for Tuberculosis Treatment

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds show promising activity against tuberculosis with specific compounds demonstrating significant inhibitory effects, highlighting their therapeutic potential (Jeankumar et al., 2013).

Properties

IUPAC Name

N-pyridin-3-yl-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c18-12(15-10-4-3-5-14-8-10)11-9-19-13(16-11)17-6-1-2-7-17/h1-9H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMHSYAFGSYZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.